2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Overview
Description
“2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C11H12BrNO4S and a molecular weight of 334.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” consists of a benzoic acid core with a bromine atom at the 2nd position and a pyrrolidin-1-ylsulfonyl group at the 5th position .Physical And Chemical Properties Analysis
“2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” is a solid substance that should be stored at room temperature . Its melting point is 210°C .Scientific Research Applications
Halogenation in Polyalkylbenzenes Synthesis
The research by Bovonsombat and Mcnelis (1993) explored the halogenation of polyalkylbenzenes, a process relevant to the synthesis of compounds like 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. They used N-Halosuccinimide and acidic catalysts for ring halogenations, a fundamental step in the production of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Co-crystallization for Chiral Space Groups
Chesna et al. (2017) examined the co-crystallization of benzoic acid and l-proline, forming a non-centrosymmetric crystal containing benzoic acid, a relative of 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid. This study highlights the use of such compounds in chiral space groups and their potential applications in crystallography and material science (Chesna et al., 2017).
Synthesis in Medicinal Chemistry
Liu et al. (2020) reported the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a significant molecular fragment in medicinal compounds like orexin Filorexant (MK-6096), utilizing 2-bromo-5-methyl benzoic acid. This indicates the role of bromo-benzoic acid derivatives in the synthesis of complex medicinal molecules (Liu et al., 2020).
Bioactivity of Pyrrole and Pyrrolidine Compounds
Mehta (2013) conducted a study synthesizing pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide, evaluating their antibacterial and antifungal activities. This research underscores the potential of bromo-benzoic acid derivatives in developing new antibacterial and antifungal agents (Mehta, 2013).
Future Directions
The future directions of “2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” could involve further exploration of its potential applications in various fields of research. The pyrrolidine ring, a key part of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential for future drug discovery efforts.
properties
IUPAC Name |
2-bromo-5-pyrrolidin-1-ylsulfonylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGMOCPBKTNIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245596 | |
Record name | 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | |
CAS RN |
22361-65-5 | |
Record name | 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22361-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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